3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one
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Description
3-(4-chlorophenyl)-9-(3-morpholinopropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one is a useful research compound. Its molecular formula is C24H25ClN2O4 and its molecular weight is 440.92. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The chemical structure of interest is related to compounds that have been synthesized for their potential antimicrobial and antitumor activities. For instance, novel triazole derivatives, including compounds with morpholine components, have been synthesized and shown to possess moderate to good antimicrobial activities against various microorganisms (Bektaş et al., 2007). Similarly, derivatives of 1,2,4-triazines have been prepared and evaluated for their interactions with alkylmagnesium halides and in Mannich reactions, reflecting the chemical versatility and potential for creating compounds with biological relevance (Mustafa et al., 1970).
Antioxidant Properties
The synthesis and evaluation of unsaturated 1,3-oxazines, which share structural similarities with the compound of interest, have highlighted their good antioxidant properties. This suggests potential applications in pharmacology, particularly in the development of treatments for oxidative stress-related diseases (Firpo et al., 2019).
Structural Studies
Studies on the crystal structure of related compounds, such as dimethomorph, which contains morpholine and chlorophenyl groups, have provided insights into the molecular configurations that may influence biological activity. These structural analyses contribute to the understanding of how such compounds interact at the molecular level (Kang et al., 2015).
Properties
IUPAC Name |
3-(4-chlorophenyl)-9-(3-morpholin-4-ylpropyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O4/c25-19-5-2-17(3-6-19)20-14-18-4-7-22-21(23(18)31-24(20)28)15-27(16-30-22)9-1-8-26-10-12-29-13-11-26/h2-7,14H,1,8-13,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHFTZUFYAKHFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCN2CC3=C(C=CC4=C3OC(=O)C(=C4)C5=CC=C(C=C5)Cl)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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